molecular formula C11H17Cl2FN2 B6279831 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride CAS No. 1227487-48-0

1-(4-fluorophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B6279831
CAS No.: 1227487-48-0
M. Wt: 267.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H15FN2.2HCl. It is known for its applications in various fields of scientific research, particularly in chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further bonded to an amine group.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the phenyl ring.

    Amine Functionalization: The amine group is introduced through a reductive amination reaction.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperidin-4-amine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)piperidin-4-amine dihydrochloride: Similar structure but with a bromine atom instead of fluorine.

    1-(4-Methylphenyl)piperidin-4-amine dihydrochloride: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1227487-48-0

Molecular Formula

C11H17Cl2FN2

Molecular Weight

267.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.